molecular formula C9H15NO4 B2605188 3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid CAS No. 1342160-44-4

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid

Cat. No. B2605188
CAS RN: 1342160-44-4
M. Wt: 201.222
InChI Key: NRLJWJORFRZMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly known as DOBA and is a derivative of the amino acid leucine. DOBA is a white crystalline powder that is soluble in water and is widely used in biochemical and physiological research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Chiral Oxazolidin-2-ones Synthesis : One notable application is in the synthesis of chiral oxazolidin-2-ones, which are valuable as chiral auxiliaries and exhibit interesting biological activities. The process involves a one-pot preparation with high enantioselectivities, demonstrating the compound's role in producing pharmacologically relevant structures (Barta, Sidler, Somerville, Weissman, Larsen, & Reider, 2000).
  • Integrin Antagonist Synthesis : Another significant application is in the synthesis of non-peptidic αvβ6 integrin antagonists for treating idiopathic pulmonary fibrosis. The process involves diastereoselective synthesis with high enantioselectivity, highlighting the compound's utility in developing potential therapeutic agents (Anderson, Campbell, Fallon, Lynn, Macdonald, Pritchard, Procopiou, Sollis, & Thorp, 2016).

Molecular Engineering and Catalysis

Biological Activity and Pharmacological Potential

  • α-Aminophosphonic Acids Synthesis : The synthesis of novel α-aminophosphonic acids, by reacting derivatives of the compound with formaldehyde and phosphorus trichloride, has been reported. These acids have been investigated for their genotoxic, clastogenic, and antiproliferative effects, highlighting their potential in medicinal chemistry (Naydenova, Topashka-Ancheva, Todorov, Yordanova, & Troev, 2006).

Advanced Materials and Chemical Reactions

  • Synthesis of Herbicide Safeners : The compound's derivatives have been explored in the synthesis of new herbicide safeners, showcasing the compound's utility in agricultural chemistry. This research emphasizes the compound's role in enhancing the efficacy and safety of herbicidal formulations (Le, 2015).

Future Directions

For more detailed information, consult relevant peer-reviewed papers and technical documents . If you need further assistance or have additional questions, feel free to ask!

properties

IUPAC Name

3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)6(7(11)12)10-4-5-14-8(10)13/h6H,4-5H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLJWJORFRZMIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N1CCOC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1342160-44-4
Record name 3,3-dimethyl-2-(2-oxo-1,3-oxazolidin-3-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.